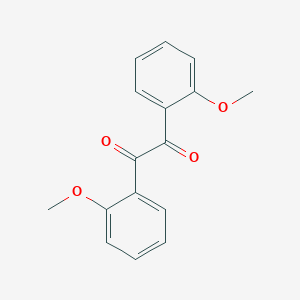

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

Beschreibung

Eigenschaften

IUPAC Name |

1,2-bis(2-methoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDAJROJMZJKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278614 | |

| Record name | o-Anisil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6706-92-9 | |

| Record name | o-Anisil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Anisil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

Introduction

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, also known by its common synonyms o-Anisil or 2,2'-Dimethoxybenzil, is an aromatic α-diketone. As a derivative of benzil, it features a central 1,2-dione (-CO-CO-) core flanked by two ortho-methoxyphenyl substituents. This specific substitution pattern imparts unique electronic and steric properties that influence its reactivity and make it a valuable intermediate in various synthetic applications. α-Diketones are a cornerstone in the synthesis of complex organic molecules, particularly heterocyclic compounds, and serve as photoinitiators in polymer science.[1][2][3] This guide provides a comprehensive overview of the synthesis, spectroscopic profile, reactivity, and applications of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione, tailored for researchers in organic synthesis and drug development.

Physicochemical and Structural Properties

The fundamental properties of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione are summarized below. The presence of two methoxy groups at the ortho positions of the phenyl rings introduces steric hindrance that influences the conformation of the molecule, particularly the dihedral angle between the aromatic rings and the central dicarbonyl unit.

| Property | Value | Source |

| IUPAC Name | 1,2-bis(2-methoxyphenyl)ethane-1,2-dione | [4] |

| Synonyms | o-Anisil, 2,2'-Dimethoxybenzil | [4] |

| CAS Number | 6706-92-9 | [4] |

| Molecular Formula | C₁₆H₁₄O₄ | [4] |

| Molecular Weight | 270.28 g/mol | [4] |

| Appearance | Typically a yellow crystalline solid | [5] |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OC | [4] |

| InChI Key | PYDAJROJMZJKFS-UHFFFAOYSA-N | [4] |

Synthesis of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

The most prevalent and direct route to synthesizing benzil derivatives is the oxidation of their corresponding α-hydroxy ketone precursors, known as benzoins. For the title compound, the precursor is 1-hydroxy-1,2-bis(2-methoxyphenyl)ethan-1-one (o-anisoin). A variety of oxidative methods have been developed, ranging from classical stoichiometric oxidants to modern, environmentally benign catalytic systems.

Causality of Synthetic Choices

The choice of oxidant is critical and is often dictated by factors such as cost, reaction conditions, yield, and environmental impact. While strong oxidants like nitric acid are effective, they produce toxic nitrogen oxide byproducts.[5][6] Modern methods favor catalytic systems that use milder and more sustainable terminal oxidants like air or hydrogen peroxide, which offer higher selectivity and easier workup procedures.[1][7]

Synthetic Workflow: Catalytic Oxidation

The diagram below illustrates the general workflow for the catalytic oxidation of a benzoin precursor to the target α-diketone.

Caption: General workflow for the synthesis of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione.

Experimental Protocol: Air Oxidation Catalyzed by Co(Salen)

This protocol is adapted from a green chemistry approach for benzil synthesis, which utilizes air as the terminal oxidant and a reusable cobalt-Salen complex as the catalyst.[7] This method is advantageous due to its mild conditions and high efficiency.

Materials:

-

1-Hydroxy-1,2-bis(2-methoxyphenyl)ethan-1-one (o-anisoin)

-

Co(Salen) catalyst

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and an air inlet tube, add the o-anisoin precursor (0.05 mol) and 60 mL of DMF.

-

Stir the mixture until the precursor is fully dissolved.

-

Add the Co(Salen) catalyst (1.5 g) and KOH (2.0 g) to the solution.

-

Submerge the flask in a water bath pre-heated to 40°C.

-

Bubble a gentle stream of air through the reaction mixture via the air inlet tube.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 150 mL of cold deionized water to precipitate the product.

-

Collect the resulting yellow solid by suction filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from ethanol to yield pure 1,2-bis(2-methoxyphenyl)ethane-1,2-dione as yellow needles.

Spectroscopic Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound. The key spectroscopic signatures for 1,2-bis(2-methoxyphenyl)ethane-1,2-dione are detailed below.

| Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic Protons (Ar-H): Multiple signals expected in the range of δ 6.9-8.0 ppm. The ortho-methoxy group will influence the chemical shifts of the adjacent protons. Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to 6H. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected in the downfield region, approximately δ 190-195 ppm.[8] Aromatic Carbons (Ar-C): Multiple signals between δ 110-160 ppm. The carbon attached to the methoxy group (C-OCH₃) will be significantly downfield. Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[8] |

| IR Spectroscopy | C=O Stretch (α-diketone): A strong, characteristic absorption band in the region of 1660-1685 cm⁻¹. The conjugation with the aromatic rings lowers the frequency compared to aliphatic diketones.[9] C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 270.28. Key Fragments: Expect fragmentation patterns involving the loss of CO (m/z = 28) and methoxy groups (·OCH₃, m/z = 31), as well as cleavage yielding benzoyl-type cations. |

Chemical Reactivity and Synthetic Applications

The reactivity of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione is dominated by its dielectrophilic dicarbonyl core. This functionality allows it to serve as a versatile building block for a wide range of organic molecules.[10]

Synthesis of Heterocycles: Quinoxalines

A primary application of α-diketones is in the synthesis of quinoxalines through condensation with ortho-phenylenediamines. Quinoxaline scaffolds are prevalent in pharmacologically active compounds.[9] The reaction is typically acid-catalyzed and proceeds in high yield.

Caption: Reaction scheme for the synthesis of a quinoxaline derivative.

Benzilic Acid Rearrangement

In the presence of a strong base (e.g., KOH), benzils undergo a characteristic 1,2-aryl shift to form the salt of an α-hydroxy carboxylic acid. This reaction, known as the benzilic acid rearrangement, provides a route to valuable α-hydroxy acids. For o-anisil, this would yield the potassium salt of 2-hydroxy-2,2-bis(2-methoxyphenyl)acetic acid upon heating with aqueous or alcoholic KOH.

Reduction Reactions

The dicarbonyl moiety can be selectively reduced to form different products:

-

Reduction to Diol: Using strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce both carbonyls to hydroxyl groups, yielding 1,2-bis(2-methoxyphenyl)ethane-1,2-diol.

-

Reduction to Benzoin: Milder or controlled reduction can lead back to the α-hydroxy ketone precursor, o-anisoin.

Applications in Photochemistry

Like benzil, its derivatives can act as photoinitiators for free-radical polymerization.[11] Upon absorption of UV light, the molecule can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, initiating the polymerization process. This property is valuable in the curing of polymer networks and in material sciences.[2][11]

Conclusion

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is a synthetically versatile α-diketone with a well-defined set of chemical and spectroscopic properties. Its synthesis via the oxidation of the corresponding benzoin is efficient, with modern catalytic methods offering green and sustainable alternatives. The compound's true value lies in the reactivity of its dicarbonyl core, which serves as a gateway to a diverse array of complex molecules, most notably heterocyclic systems like quinoxalines. Its utility as a photoinitiator further broadens its applicability in materials science. This guide provides the foundational knowledge necessary for researchers to effectively synthesize, characterize, and utilize this important chemical intermediate in their scientific endeavors.

References

-

Shen, L., Zhang, Z., & Chen, S. (2019). Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst. International Research Journal of Pure and Applied Chemistry, 19(1), 1-8. [Link]

-

Pawar, S. S., et al. (2022). Synthesis of Benzil From Benzoin by Oxidation Reaction. International Journal of All Research Education and Scientific Methods, 10(5). [Link]

-

GI FAR Technology Co., Ltd. (n.d.). Synthesis of benzil from benzoin reaction. [Link]

-

Maurya, M. R., et al. (2015). Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes. Journal of Molecular Catalysis A: Chemical, 406, 195-204. [Link]

-

Weiss, M., & Appel, M. (1948). The Catalytic Oxidation of Benzoin to Benzil. Journal of the American Chemical Society, 70(11), 3666–3667. [Link]

-

Malko, M. V., et al. (2022). Catalytic Oxidation of Benzoins by Hydrogen Peroxide on Nanosized HKUST-1. Catalysts, 12(10), 1184. [Link]

-

El-Sayed, N. N. E., et al. (2023). Novel oxidation system of benzoins to benzils for synthesis and antioxidant activity studies of (5-oxo-4,4-diarylimidazolidin-2-ylidene)cyanamides. Polycyclic Aromatic Compounds. [Link]

-

Nile Chemicals. (2023, June 12). Synthesis of Benzil from Benzoin [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222475, 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione. Retrieved January 22, 2026, from [Link].

-

Gillani, S. S., Attique, I., & Mehboob, T. (2021). Synthesis and applications of 1,2-diketones. ResearchGate. [Link]

-

Supporting Information for an article in The Royal Society of Chemistry. (n.d.). [Link]

-

Karki, M., et al. (2022). Investigation on the Synthesis, Application, and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega, 7(30), 26731–26740. [Link]

-

Gillani, S. S., Attique, I., & Mehboob, T. (2022). Synthesis and Applications of 1, 2-Diketones. Scientific Inquiry and Review, 6(4), 41-61. [Link]

-

Supporting Information for an article by Li, Y., et al. (n.d.). [Link]

-

Cossu, S., De Lucchi, O., & Fabbri, D. (2001). Product Class 4: 1,2-Diketones and Related Compounds. Thieme. [Link]

Sources

- 1. Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.umt.edu.pk [journals.umt.edu.pk]

- 4. 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione | C16H14O4 | CID 222475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. youtube.com [youtube.com]

- 7. ebookly.2promojournal.com [ebookly.2promojournal.com]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gifarlcm.com [gifarlcm.com]

An In-depth Technical Guide to 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione (o-Anisil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione , a member of the 1,2-diketone family of organic compounds. The scientifically correct IUPAC name for this compound is 1,2-bis(2-methoxyphenyl)ethane-1,2-dione [1]. It is also commonly known by synonyms such as o-Anisil and 2,2'-Dimethoxybenzil . This document delves into the synthesis, spectroscopic characterization, and key chemical reactions of this versatile building block. Emphasis is placed on its potential applications in medicinal chemistry and materials science, providing researchers and drug development professionals with a foundational understanding of its properties and utility.

Introduction

1,2-Diketones are a class of organic compounds characterized by two adjacent carbonyl groups. This structural motif imparts unique reactivity, making them valuable intermediates in a wide array of chemical transformations. Their ability to react with binucleophiles to form various heterocyclic systems has positioned them as crucial synthons in the development of novel therapeutic agents and functional materials.

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, the focus of this guide, is a symmetrically substituted aromatic 1,2-diketone. The presence of methoxy groups at the ortho positions of the phenyl rings influences its electronic properties and conformational preferences, thereby modulating its reactivity compared to the parent compound, benzil. Understanding the synthesis and chemical behavior of o-Anisil is paramount for its effective utilization in research and development.

Synthesis of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

The most prevalent and logical synthetic route to 1,2-bis(2-methoxyphenyl)ethane-1,2-dione involves a two-step process: the benzoin condensation of 2-methoxybenzaldehyde to form the corresponding α-hydroxy ketone (2,2'-dimethoxybenzoin), followed by the oxidation of this intermediate.

Caption: General synthetic workflow for 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione.

Step 1: Benzoin Condensation of 2-Methoxybenzaldehyde

The benzoin condensation is a classic organic reaction that involves the coupling of two aromatic aldehydes to form an α-hydroxy ketone. While traditionally catalyzed by cyanide, the use of thiamine hydrochloride (Vitamin B1) as a catalyst is a safer and widely adopted alternative.

Causality of Experimental Choices:

-

Catalyst: Thiamine hydrochloride, in the presence of a base, forms a thiazolium ylide which is the active catalytic species. This ylide attacks the carbonyl carbon of one aldehyde molecule, initiating a sequence of steps that ultimately leads to the formation of the benzoin product.

-

Solvent: A mixture of ethanol and water is often employed. Ethanol serves to dissolve the aromatic aldehyde, while water is necessary to dissolve the thiamine hydrochloride and the base. The ratio is critical to maintain a homogeneous reaction mixture.

-

Base: A mild base, such as sodium hydroxide, is required to deprotonate the thiamine hydrochloride to generate the active thiazolium ylide.

Step 2: Oxidation of 2,2'-Dimethoxybenzoin

The α-hydroxy ketone intermediate is subsequently oxidized to the desired 1,2-diketone. Various oxidizing agents can be employed for this transformation. A particularly efficient and green method utilizes a catalytic amount of a copper(II) salt with a stoichiometric co-oxidant.

Causality of Experimental Choices:

-

Oxidizing System: A catalytic system of copper(II) acetate and ammonium nitrate in aqueous acetic acid is an effective and environmentally benign choice for the oxidation of benzoins to benzils[2][3]. Copper(II) is the active oxidant, which is reduced to copper(I) during the reaction. Ammonium nitrate then re-oxidizes copper(I) back to copper(II), allowing for a catalytic cycle[3].

-

Solvent: Acetic acid provides a suitable polar medium for the reaction and helps to maintain the solubility of the copper catalyst.

-

Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, often reducing reaction times from hours to minutes[2].

Detailed Experimental Protocol: Microwave-Assisted Oxidation of an α-Hydroxy Ketone

This protocol is adapted from a general procedure for the oxidation of benzoin and should be optimized for 2,2'-dimethoxybenzoin.

-

In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the crude 2,2'-dimethoxybenzoin (1.0 eq), ammonium nitrate (2.0 eq), and a catalytic amount of copper(II) acetate (0.02 eq).

-

Add a solution of 80% aqueous acetic acid to the vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the mixture with stirring to a temperature of 120-150 °C for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction vessel to room temperature, and then further cool in an ice bath to promote precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with cold water to remove any residual acetic acid and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 1,2-bis(2-methoxyphenyl)ethane-1,2-dione as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione is accomplished through a combination of spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, typically in the range of 6.8-8.0 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm. |

| ¹³C NMR | A signal for the carbonyl carbons in the downfield region, typically around 190-200 ppm. Signals for the aromatic carbons, and a signal for the methoxy carbon around 55-60 ppm. |

| FTIR | A strong absorption band characteristic of the C=O stretching of the α-diketone, typically in the region of 1660-1680 cm⁻¹. C-O stretching of the methoxy group around 1250 cm⁻¹. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₄O₄, MW = 270.28 g/mol ). |

Chemical Reactivity and Synthetic Applications

The adjacent carbonyl groups in 1,2-bis(2-methoxyphenyl)ethane-1,2-dione are the primary sites of its chemical reactivity. This diketone can undergo a variety of transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly heterocycles.

Sources

An In-depth Technical Guide to 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, a molecule of significant interest in contemporary chemical and pharmaceutical research. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized understanding of this compound's properties and potential. We will delve into its fundamental characteristics, explore its synthesis and analytical characterization, and discuss its emerging applications, particularly within the realm of drug discovery. The information presented herein is grounded in established scientific literature and databases to ensure accuracy and reliability.

Core Molecular Attributes of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, also known by synonyms such as o-Anisil and 2,2'-Dimethoxybenzil, is an organic compound characterized by a central 1,2-dione (alpha-diketone) core flanked by two 2-methoxyphenyl groups.[1] This structural arrangement confers specific chemical and physical properties that are pivotal to its utility.

Molecular Formula and Weight

The molecular formula of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is C₁₆H₁₄O₄.[1][2] The precise calculation of its molecular weight is fundamental for all quantitative experimental work.

The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

Carbon (C): 16 atoms × 12.011 amu/atom = 192.176 amu

-

Hydrogen (H): 14 atoms × 1.008 amu/atom = 14.112 amu

-

Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu

Total Molecular Weight = 270.28 g/mol [1][2]

This value is a cornerstone for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and analytical quantitation.

Key Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem[1], PharmaCompass[2] |

| Molecular Weight | 270.28 g/mol | PubChem[1], PharmaCompass[2] |

| IUPAC Name | 1,2-bis(2-methoxyphenyl)ethane-1,2-dione | PubChem[1] |

| CAS Number | 6706-92-9 | PubChem[1] |

| Appearance | Solid (form may vary) | CymitQuimica[3] |

| InChIKey | PYDAJROJMZJKFS-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of 1,2-diketones, such as 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, often involves the oxidation of the corresponding α-hydroxyketone or the direct coupling of aromatic aldehydes. A common laboratory-scale synthesis involves the oxidation of 2-hydroxy-1,2-bis(2-methoxyphenyl)ethanone (benzoin).

Illustrative Synthetic Pathway

A generalized synthetic workflow for the preparation of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is depicted below. The choice of oxidizing agent is critical and can influence reaction efficiency and purity of the final product. Common oxidizing agents include nitric acid, copper(II) sulfate in pyridine, or bismuth(III) nitrate.

Caption: Generalized synthetic workflow for 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione.

Detailed Experimental Protocol: Oxidation of o-Anisoin

This protocol describes a representative method for the oxidation of the benzoin intermediate to the final diketone product.

Materials:

-

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone (o-Anisoin)

-

Glacial Acetic Acid

-

Nitric Acid (concentrated)

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 2-hydroxy-1,2-bis(2-methoxyphenyl)ethanone in 50 mL of glacial acetic acid. Gentle heating may be required to achieve complete dissolution.

-

Addition of Oxidant: While stirring, slowly add 1.2 equivalents of concentrated nitric acid dropwise to the solution. The addition should be controlled to manage any exothermic reaction.

-

Reaction: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 80-90 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Precipitation and Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold water to remove any residual acid, followed by a small amount of cold ethanol to facilitate drying.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione.

Self-Validation: The purity of the synthesized compound should be verified by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compared against literature values.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methoxy protons will present as a sharp singlet at approximately δ 3.8-4.0 ppm, integrating to six protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons (δ > 190 ppm), the aromatic carbons (δ 110-160 ppm), and the methoxy carbon (δ ~55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band in the region of 1660-1700 cm⁻¹ is characteristic of the conjugated α-diketone carbonyl (C=O) stretching vibration. The presence of C-O stretching from the methoxy groups will be observed around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z = 270.28).

Applications in Drug Discovery and Development

While direct therapeutic applications of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione are not extensively documented, its structural motif is of interest in medicinal chemistry. Benzil and its derivatives have been investigated for a range of biological activities. For instance, related benzil analogues have been identified as inhibitors of mammalian carboxylesterases, enzymes involved in the metabolism of various drugs and xenobiotics.[4]

The 1,2-dione functionality can act as a pharmacophore, capable of interacting with biological targets through various non-covalent interactions. Furthermore, this compound can serve as a versatile building block for the synthesis of more complex heterocyclic compounds with potential therapeutic value.

Caption: Role of the core compound in a drug discovery pipeline.

Conclusion

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is a well-defined chemical entity with a precise molecular weight of 270.28 g/mol . Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. While its direct pharmacological applications are still under exploration, its utility as a chemical scaffold and a building block in the synthesis of potentially bioactive molecules makes it a compound of continued interest for researchers in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its key attributes to support and inform future research endeavors.

References

-

PubChem. (n.d.). 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1,2-bis(4-methoxyphenyl)ethane-1,2-dione. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Ethanedione, 1,2-bis(3-methoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 1,2-bis(4-methoxyphenyl)ethane-1,2-dione. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-bis(3,5-Dimethoxyphenyl)-ethan-1,2-dione. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(2-methoxyphenoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugMAP. (n.d.). 1,2-Bis-(3-methoxy-phenyl)-ethane-1,2-dione. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. Retrieved from [Link]

Sources

- 1. 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione | C16H14O4 | CID 222475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-bis(4-methoxyphenyl)ethane-1,2-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | CymitQuimica [cymitquimica.com]

- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione structure

An In-depth Technical Guide to 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione, a vicinal diketone commonly known as o-anisil or 2,2'-dimethoxybenzil. We delve into its fundamental structural characteristics, spectroscopic signature, validated synthesis protocols, and significant applications in modern chemistry. By explaining the causality behind its reactivity and utility, this document serves as an essential resource for professionals leveraging complex organic molecules in research and development.

Introduction: The Strategic Importance of Substituted Benzils

α-Diketones, particularly aromatic variants like benzil, are cornerstone synthons in organic chemistry. Their value lies in the proximate reactivity of two electrophilic carbonyl centers, a feature that enables a diverse array of chemical transformations. 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione distinguishes itself from the parent benzil structure through the introduction of methoxy groups at the ortho position of each phenyl ring.[1] This substitution is not trivial; it imposes significant steric and electronic constraints that modulate the molecule's conformation, reactivity, and coordination properties, making it a subject of specialized interest. This guide elucidates these nuances, providing both foundational knowledge and practical methodologies.

Molecular Architecture and Spectroscopic Fingerprint

The defining characteristic of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione is its C₁₆H₁₄O₄ chemical formula and a molecular weight of approximately 270.28 g/mol .[1] The ortho-methoxy groups sterically hinder the free rotation of the phenyl rings relative to the central dicarbonyl bond, influencing the dihedral angle between the two C=O groups and impacting its crystalline structure and solution-state dynamics.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1,2-bis(2-methoxyphenyl)ethane-1,2-dione | PubChem[1] |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem[1] |

| Molar Mass | 270.28 g/mol | PubChem[1] |

| Appearance | Yellow solid | --- |

| CAS Number | 6706-92-9 | PubChem[1] |

Spectroscopic Elucidation

Unambiguous characterization relies on a combination of spectroscopic techniques. The data presented below are based on established values for closely related benzil structures and foundational spectroscopic principles.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (approx. δ 7.0-8.0 ppm). A key diagnostic feature is a sharp singlet for the methoxy (–OCH₃) protons, which would appear significantly upfield, typically around δ 3.8-3.9 ppm, integrating to 6H.

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz): The carbon spectrum provides a clear map of the molecular framework. The most downfield signals correspond to the carbonyl carbons (C=O) at approximately δ 193-195 ppm. The carbon atoms of the methoxy groups will produce a sharp signal around δ 55-56 ppm. The remaining signals in the δ 110-160 ppm range correspond to the distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the C=O stretching vibration of an α-diketone, typically observed in the 1660-1680 cm⁻¹ region. Additional strong bands corresponding to C-O stretching of the aryl ether will be present around 1250 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will confirm the molecular weight with a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 270 or 271, respectively.

Synthesis Protocol: A Validated Approach

The most reliable and common synthesis of benzil derivatives involves the oxidation of the corresponding α-hydroxy ketone (benzoin). For the title compound, this involves the oxidation of 2,2'-dimethoxybenzoin. The following protocol employs copper(II) acetate as a mild and efficient catalytic oxidant, a choice favored for its high yield and operational simplicity over harsher reagents like nitric acid.

Detailed Experimental Protocol: Catalytic Oxidation of 2,2'-Dimethoxybenzoin

Rationale: This procedure utilizes a Cu(I)/Cu(II) catalytic cycle. The benzoin reduces Cu(II) to Cu(I), and a co-oxidant, such as ammonium nitrate or atmospheric oxygen, regenerates the active Cu(II) species, allowing for the use of catalytic quantities of the copper salt. Acetic acid serves as both a solvent and a proton source.

Materials:

-

2,2'-Dimethoxybenzoin

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Ammonium nitrate (NH₄NO₃)

-

Glacial acetic acid

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2'-dimethoxybenzoin (10.0 g, 36.7 mmol).

-

Solvent and Catalyst Addition: Add glacial acetic acid (100 mL) to dissolve the starting material. To this solution, add copper(II) acetate monohydrate (0.4 g, ~2.0 mmol, ~5 mol%) and ammonium nitrate (2.0 g, 25.0 mmol).

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 118 °C) with vigorous stirring. The solution will typically turn from blue to a deep green. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: 3:1 Hexane:Ethyl Acetate]. The reaction is generally complete within 90-120 minutes.

-

Product Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the green solution into a beaker containing 500 mL of ice-cold water while stirring. A bright yellow solid will precipitate.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove acetic acid and inorganic salts.

-

Purification: Recrystallize the crude solid from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified yellow crystals by vacuum filtration and dry them in a vacuum oven at 50 °C to a constant weight. A typical yield is 85-95%.

Diagram: Synthesis and Purification Workflow

Caption: A step-by-step workflow for the synthesis of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione.

Chemical Reactivity and Core Applications

The utility of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione stems directly from the reactivity of its dicarbonyl core, which serves as a versatile electrophilic scaffold.

Pillar Reactions

-

Benzilic Acid Rearrangement: Upon treatment with a strong base (e.g., potassium hydroxide), it undergoes a classic 1,2-aryl shift to form the salt of 2-hydroxy-2,2-bis(2-methoxyphenyl)acetic acid (o-anisilic acid). This reaction is a powerful method for converting α-diketones into α-hydroxy carboxylic acids.

-

Heterocycle Synthesis: It is a key building block for nitrogen-containing heterocycles. For instance, condensation with 1,2-diamines (e.g., o-phenylenediamine) provides a high-yield route to substituted quinoxalines, which are privileged scaffolds in medicinal chemistry.

-

Coordination Chemistry: The two carbonyl oxygens act as a bidentate chelate for various metal ions. This property allows it to serve as a ligand in the design of catalysts and functional metal-organic materials.

Diagram: Key Application Pathways

Caption: The central role of the diketone core in generating diverse and valuable chemical entities.

Safety, Handling, and Storage

Professionals handling this compound should adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.

-

Handling: Use in a well-ventilated chemical fume hood to prevent inhalation of fine dust particles. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.

Conclusion

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is more than a simple structural variant of benzil. The ortho-methoxy substituents impart unique steric and electronic properties that influence its synthesis, conformation, and reactivity. A thorough understanding of its spectroscopic signature and reliable synthetic protocols, as detailed in this guide, is crucial for its effective application. For researchers in materials science and drug discovery, its capacity to act as a ligand and a precursor to complex heterocyclic systems makes it a highly valuable molecule for further investigation and innovation.

References

-

PubChem (National Center for Biotechnology Information). 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione. Available at: [Link]

-

PubChem (National Center for Biotechnology Information). 1,2-Ethanedione, 1,2-bis(3-methoxyphenyl)-. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Oxidation of Alkynes. (Provides representative NMR data for similar benzil structures). Available at: [Link]

-

PharmaCompass. 1,2-bis(4-methoxyphenyl)ethane-1,2-dione. Available at: [Link]

-

MDPI. A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. (Provides representative NMR data for similar diketones). Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione (o-Anisil)

Introduction: The Significance of α-Diketones

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, commonly known as o-anisil or 2,2'-dimethoxybenzil, belongs to the α-diketone family of organic compounds. This structural motif is a valuable building block in synthetic organic chemistry, serving as a precursor for the synthesis of various heterocyclic compounds, such as quinoxalines and imidazoles, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the methoxy groups on the phenyl rings modulates the electronic properties and conformational flexibility of the molecule, making it a specific and valuable synthon for targeted applications.

This guide provides a comprehensive overview of a reliable and robust two-step pathway for the synthesis of o-anisil. It is designed for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the chosen methodologies. The synthesis route involves the initial thiamine-catalyzed benzoin condensation of o-anisaldehyde to form the α-hydroxyketone intermediate, 2-hydroxy-1,2-bis(2-methoxyphenyl)ethan-1-one (o-anisoin), followed by its oxidation to the desired α-diketone, o-anisil.

Part 1: The Core Synthesis Pathway - A Two-Step Approach

The synthesis of o-anisil is efficiently achieved through a two-step reaction sequence. The first step is a benzoin condensation of the starting material, o-anisaldehyde, to form the intermediate o-anisoin. The second step involves the oxidation of o-anisoin to the final product, o-anisil.

Caption: Overall two-step synthesis pathway for o-anisil.

Step 1: Thiamine-Catalyzed Benzoin Condensation of o-Anisaldehyde

The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aromatic aldehydes to form an α-hydroxyketone.[1] While traditionally catalyzed by toxic cyanide ions, a greener and safer alternative utilizes thiamine hydrochloride (Vitamin B1) as the catalyst.[2]

Mechanism and Rationale

The catalytic cycle of the thiamine-catalyzed benzoin condensation is a fascinating example of "umpolung" (polarity reversal) of the aldehyde carbonyl carbon.

-

Ylide Formation: In a basic medium, the acidic proton on the thiazolium ring of thiamine is abstracted to form a nucleophilic ylide.[3]

-

Nucleophilic Attack: The thiamine ylide attacks the electrophilic carbonyl carbon of an o-anisaldehyde molecule.

-

Proton Transfer and Umpolung: A proton transfer occurs, and the resulting intermediate rearranges to form a nucleophilic enamine-like species. This is the key step where the polarity of the original aldehyde carbonyl carbon is inverted, making it nucleophilic.

-

Second Aldehyde Attack: This nucleophilic intermediate then attacks a second molecule of o-anisaldehyde.

-

Catalyst Regeneration: The resulting adduct eliminates the thiamine catalyst, which re-enters the catalytic cycle, to yield the final o-anisoin product.

Caption: Simplified mechanism of the thiamine-catalyzed benzoin condensation.

Experimental Protocol: Synthesis of o-Anisoin

This protocol is adapted from established procedures for the benzoin condensation of benzaldehyde.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Anisaldehyde | 136.15 | 10.0 g | 0.073 |

| Thiamine Hydrochloride | 337.27 | 1.2 g | 0.0036 |

| Sodium Hydroxide (3 M aq.) | 40.00 | ~5.0 mL | ~0.015 |

| Ethanol (95%) | - | 30 mL | - |

| Deionized Water | - | 15 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.2 g of thiamine hydrochloride in 15 mL of deionized water.

-

Add 30 mL of 95% ethanol to the flask and cool the solution in an ice-water bath.

-

While stirring, slowly add approximately 5.0 mL of a cold 3 M sodium hydroxide solution dropwise. The solution should turn a pale yellow, indicating the formation of the active ylide catalyst.

-

To this cold, stirred solution, add 10.0 g of o-anisaldehyde.

-

Remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 60-70 °C) for 90 minutes.

-

After the reflux period, allow the mixture to cool slowly to room temperature, and then place it in an ice-water bath to facilitate crystallization of the product.

-

Collect the crude o-anisoin crystals by vacuum filtration and wash them with cold deionized water.

-

The crude product can be purified by recrystallization from an ethanol-water mixture to yield white to pale yellow crystals.[3][4]

Expected Yield: The yield for this reaction is typically in the range of 40-70%, depending on the reaction conditions and purity of the starting material.

Step 2: Oxidation of o-Anisoin to o-Anisil

The second step in the synthesis is the oxidation of the α-hydroxyketone (o-anisoin) to the α-diketone (o-anisil). Several oxidizing agents can be employed for this transformation, including nitric acid and copper(II) salts. The use of a catalytic amount of copper(II) acetate with a stoichiometric amount of ammonium nitrate is a common and effective method.

Mechanism and Rationale

The copper(II) acetate-catalyzed oxidation proceeds through a redox cycle where the copper(II) is regenerated.

-

Oxidation by Cu(II): The copper(II) acetate oxidizes the alcohol group of o-anisoin to a ketone, while being reduced to copper(I).

-

Re-oxidation of Cu(I): The ammonium nitrate present in the reaction mixture re-oxidizes the copper(I) back to copper(II), allowing the catalytic cycle to continue.

-

Byproduct Formation: The ammonium nitrate is reduced to ammonium nitrite, which decomposes under the acidic reaction conditions to nitrogen gas and water.

This method is often preferred over strong mineral acids like nitric acid as it can offer higher selectivity and milder reaction conditions.

Caption: Experimental workflow for the oxidation of o-anisoin to o-anisil.

Experimental Protocol: Synthesis of o-Anisil

This protocol is based on the well-established oxidation of benzoin using copper(II) acetate and ammonium nitrate.[5][6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Anisoin (crude or pure) | 272.31 | 5.0 g | 0.018 |

| Copper(II) Acetate Monohydrate | 199.65 | 0.05 g | 0.00025 |

| Ammonium Nitrate | 80.04 | 2.5 g | 0.031 |

| Acetic Acid (80% aq.) | - | 15 mL | - |

| Ethanol (95%) for recrystallization | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5.0 g of o-anisoin, 0.05 g of copper(II) acetate monohydrate, and 2.5 g of ammonium nitrate.

-

Add 15 mL of 80% aqueous acetic acid to the flask.

-

Heat the mixture to a gentle reflux with stirring. The solution will typically turn a deep green color.

-

Maintain the reflux for approximately 60-90 minutes. The evolution of nitrogen gas may be observed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into approximately 50 mL of ice-cold water with stirring to precipitate the crude o-anisil.

-

Collect the yellow crystalline product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and salts.[7]

-

Purify the crude o-anisil by recrystallization from 95% ethanol. The pure product should be obtained as yellow needles.

Expected Yield: This oxidation reaction is generally high-yielding, often exceeding 80-90%.

Part 2: Characterization of Products

Thorough characterization of both the intermediate and the final product is crucial to confirm their identity and purity.

Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| o-Anisoin | 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethan-1-one | C₁₆H₁₆O₄ | 272.30 | White to pale yellow solid |

| o-Anisil | 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione | C₁₆H₁₄O₄ | 270.28 | Yellow crystalline solid[8] |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structures and data from analogous compounds.

o-Anisoin (Intermediate):

-

¹H NMR (CDCl₃):

-

δ 7.8-6.8 (m, 8H, Ar-H)

-

δ 6.0-5.8 (d, 1H, CH-OH)

-

δ 4.5-4.3 (d, 1H, OH)

-

δ 3.8 (s, 6H, 2 x OCH₃)

-

-

¹³C NMR (CDCl₃):

-

δ ~200 (C=O)

-

δ ~157 (Ar-C-OCH₃)

-

δ 135-110 (Ar-C)

-

δ ~75 (CH-OH)

-

δ ~55 (OCH₃)

-

-

IR (KBr, cm⁻¹):

-

~3450 (br, O-H stretch)

-

~1680 (s, C=O stretch, conjugated)

-

~1600, 1490 (m, C=C aromatic stretch)

-

~1250 (s, C-O stretch, ether)

-

o-Anisil (Final Product):

-

¹H NMR (CDCl₃): Based on data for similar structures, the aromatic protons would appear in the range of δ 7.8-6.9 ppm. The two methoxy groups would present as a sharp singlet around δ 3.7-3.9 ppm.

-

¹³C NMR (CDCl₃):

-

δ ~193 (C=O)

-

δ ~158 (Ar-C-OCH₃)

-

δ 136-112 (Ar-C)

-

δ ~56 (OCH₃)

-

-

IR (KBr, cm⁻¹):

-

~1670 (s, C=O stretch, α-diketone)

-

~1595, 1485 (m, C=C aromatic stretch)

-

~1255 (s, C-O stretch, ether)

-

The broad O-H stretch seen in o-anisoin will be absent.

-

Conclusion and Outlook

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione (o-anisil). The use of thiamine hydrochloride in the initial benzoin condensation step represents a significant improvement in terms of safety and environmental considerations over traditional cyanide-catalyzed methods. The subsequent copper-catalyzed oxidation offers a high-yielding and selective route to the final α-diketone product. This guide provides the necessary detail for the successful execution of this synthesis, from mechanistic understanding to practical laboratory procedures and product characterization. The availability of this versatile building block opens avenues for further research in the development of novel pharmaceuticals and advanced materials.

References

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances, 6(106), 104863–104871. [Link]

-

PierpaLab. (2025). Benzoin Condensation with Thiamine. PierpaLab. [Link]

-

PubChem. (n.d.). 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Benzoin condensation catalyzed by thiamine (n°38). Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Copper-Catalyzed Oxidation of Benzoin to Benzil. Retrieved from [Link]

-

Stoddard Tutoring. (2021, February 15). Oxidation of Benzoin - Part 1 [Video]. YouTube. [Link]

-

Stoddard Tutoring. (2021, February 15). Oxidation of Benzoin - Part 3 [Video]. YouTube. [Link]

-

University of California, Irvine. (n.d.). Benzoin Condensation. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Recrystallization 2. Retrieved from [Link]

-

YouTube. (2021, January 26). Benzoin condensation of benzaldehyde using thiamine [Video]. [Link]

-

Ziapour, A., et al. (2012). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 39(1), 49-54. [Link]

Sources

- 1. chem.latech.edu [chem.latech.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. sciencemadness.org [sciencemadness.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione | C16H14O4 | CID 222475 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, also known as 2,2'-dimethoxybenzil. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound, grounding its claims in authoritative sources and field-proven methodologies.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of a substance.[1] For a molecule like 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, ¹H NMR spectroscopy allows for the precise identification and characterization of its constituent protons, confirming its unique structural arrangement.

The compound in focus, 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione (C₁₆H₁₄O₄), is an aromatic diketone.[2] Its structure features two methoxy-substituted phenyl rings attached to an ethanedione bridge. The relative positions of the methoxy and carbonyl groups create a distinct electronic environment for each proton on the aromatic rings, resulting in a characteristic and interpretable ¹H NMR spectrum. This guide will systematically deconstruct this spectrum, beginning with a theoretical prediction based on molecular structure and culminating in a detailed interpretation of the spectral data.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, one must first understand the molecule's symmetry and the resulting chemical equivalence of its protons. The structure of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione possesses a C₂ axis of symmetry, rendering the two (2-methoxyphenyl)carbonyl units chemically identical.

This symmetry dictates that there are five distinct sets of proton environments:

-

Four Aromatic Protons: Each aromatic ring has four protons, labeled here as Hₐ, Hₑ, Hc, and Hf.

-

One Methoxy Group: The protons of the two methoxy groups (-OCH₃) are equivalent, labeled here as Hբ.

Below is a diagram illustrating the distinct proton environments.

Caption: Molecular structure of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione with distinct proton environments labeled.

Theoretical ¹H NMR Spectral Prediction

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" protons and shifting their signals downfield (to higher ppm values).[3]

In 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, we have two key functional groups influencing the aromatic protons:

-

Methoxy Group (-OCH₃): An electron-donating group that shields the ortho and para positions relative to its point of attachment.[3]

-

Carbonyl Group (-C=O): An electron-withdrawing group that deshields the ortho protons.

Based on these principles, we can predict the characteristics of each signal:

-

Methoxy Protons (Hբ): These 6 protons (3 on each ring) are in an identical environment. They are attached to an oxygen atom, placing them in the typical range for methoxy groups. With no adjacent protons to couple with, their signal will be a singlet.

-

Predicted Chemical Shift: ~3.7-3.9 ppm.

-

Predicted Integration: 6H.

-

Predicted Multiplicity: Singlet (s).

-

-

Aromatic Protons (Hₐ, Hₑ, Hc, Hf): These 8 protons will appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). Their precise chemical shifts and splitting patterns are determined by their position relative to the methoxy and carbonyl substituents.

-

Hₐ: This proton is ortho to the carbonyl group and will be the most deshielded (furthest downfield) due to the strong electron-withdrawing effect of the adjacent C=O. It has one neighbor (Hₑ) and should appear as a doublet.

-

Hₑ: This proton is meta to the carbonyl and meta to the methoxy group. It is coupled to both Hₐ and Hc, and will likely appear as a triplet or a doublet of doublets.

-

Hc: This proton is para to the carbonyl and ortho to the methoxy group. The electron-donating methoxy group will shield this proton, shifting it upfield. It is coupled to Hₑ and Hf and should appear as a triplet or doublet of doublets.

-

Hf: This proton is meta to the carbonyl and ortho to the methoxy group. It will be significantly shielded by the adjacent -OCH₃ group, making it the most upfield of the aromatic signals. It has one neighbor (Hc) and should appear as a doublet.

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for obtaining reliable data.[4]

Step 1: Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this type of compound.[5][6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure complete dissolution; gentle warming or sonication can be used if necessary.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent peak broadening.[5]

-

Transfer: Carefully transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

Step 2: Spectrometer Setup and Data Acquisition

-

Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Locking: The instrument will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This step ensures field-frequency stability during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. Good shimming is critical for achieving sharp, well-resolved peaks.

-

Tuning and Matching: Tune and match the probe to the correct frequency to maximize the signal-to-noise ratio.

-

Parameter Setup: Set the acquisition parameters for a standard ¹H experiment.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative integration.[4]

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Acquisition: Start the acquisition. The raw data is collected as a Free Induction Decay (FID).

Step 3: Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.[5]

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

The following diagram outlines the general workflow for NMR spectral analysis.

Sources

Introduction: Elucidating the Structure of a Key Benzil Derivative

An In-Depth Technical Guide to the ¹³C NMR of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, also known as o-Anisil, is an aromatic diketone and a derivative of benzil.[1] Its structure, featuring two ortho-methoxy substituted phenyl rings attached to a dione bridge, presents a unique spectroscopic challenge and opportunity.[1] For researchers in drug development and organic synthesis, unambiguous structural confirmation is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive, non-destructive technique for this purpose, providing a distinct signal for each chemically unique carbon atom within the molecule.[2]

This guide offers a comprehensive exploration of the ¹³C NMR spectroscopy of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione. Moving beyond a simple data report, we will delve into the theoretical basis for spectral prediction, detail a field-proven experimental protocol, and provide a thorough analysis of the expected spectrum. This document is designed to serve as a practical reference for scientists seeking to characterize this molecule and similar structures with confidence and precision.

Part 1: Theoretical Principles and Spectral Prediction

A robust analysis of a ¹³C NMR spectrum begins with a theoretical prediction based on the molecule's structure. The key factors are molecular symmetry and the electronic environment of each carbon atom, which dictates its chemical shift (δ).

Molecular Symmetry and Expected Number of Signals

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione possesses a C₂ axis of symmetry that bisects the bond between the two carbonyl carbons. This symmetry renders the two (2-methoxyphenyl)carbonyl moieties chemically identical. Consequently, the number of expected signals in the ¹³C NMR spectrum is halved; we only need to identify the unique carbons in one half of the molecule.

A detailed count reveals eight chemically distinct carbon environments:

-

One Carbonyl Carbon (C=O)

-

One Methoxy Carbon (-OCH₃)

-

Six Aromatic Carbons

Therefore, a proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit a total of eight distinct signals .[3]

Chemical Shift (δ) Prediction

The chemical shift of each carbon is influenced by hybridization and the electronegativity of adjacent atoms or functional groups.[4] Based on data from analogous structures like benzil and anisole, we can predict the approximate regions for each of the eight signals.[5][6][7]

-

Carbonyl Carbon (C1): The sp² hybridized carbons of the dione group are highly deshielded and appear far downfield. For benzil derivatives, this signal is typically found in the δ 190-195 ppm range.[7]

-

Aromatic Carbons (C2-C7): Aromatic carbons generally resonate between δ 110-160 ppm.[8]

-

C2 (ipso-carbon attached to OCH₃): The direct attachment to the highly electronegative oxygen atom causes significant deshielding, pushing this signal to the furthest downfield position in the aromatic region, expected around δ 155-160 ppm.[5]

-

C3 (ipso-carbon attached to C=O): This quaternary carbon is also deshielded, though less so than C2. It is expected in the δ 130-135 ppm range. Quaternary carbons often exhibit lower intensity signals due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE).[2]

-

C4, C5, C6, C7 (aromatic CH): These carbons will appear in the δ 110-135 ppm region. The electron-donating methoxy group will shield the ortho (C7) and para (C5) positions, shifting them slightly upfield compared to the meta position (C4, C6).[5]

-

-

Methoxy Carbon (C8): The sp³ hybridized carbon of the methoxy group is shielded and appears significantly upfield, typically around δ 55-60 ppm.[7]

Part 2: A Validated Experimental Protocol

Acquiring a high-quality ¹³C NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection. The low natural abundance of the ¹³C isotope (~1.1%) makes the technique significantly less sensitive than ¹H NMR, necessitating specific considerations.[2]

Workflow for ¹³C NMR Sample Preparation and Acquisition

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh between 20-50 mg of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione.[9] A higher concentration is required for ¹³C NMR compared to ¹H NMR to achieve a satisfactory signal-to-noise ratio in a reasonable time.[10][11]

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[9] Add approximately 0.6-0.7 mL of the solvent to the sample in a small vial.[9] Use gentle vortexing or sonication to ensure the sample dissolves completely.

-

Filtration and Transfer: To prevent spectral artifacts caused by suspended solids, filter the solution into a clean, dry 5 mm NMR tube.[12] A simple and effective method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool. Cotton wool should be avoided as solvents can leach impurities from it.

-

Final Preparation: Ensure the solution height in the NMR tube is adequate (typically 4-5 cm).[9] Cap the tube securely. Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints before insertion into the spectrometer.[9][10]

-

Spectrometer Setup:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.[9]

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for obtaining sharp, well-resolved peaks.[9]

-

Tuning and Matching: The probe is tuned to the ¹³C frequency to ensure maximum signal reception and sensitivity.[9]

-

-

Data Acquisition:

-

Experiment Type: A standard one-dimensional ¹³C experiment with broadband proton decoupling is used. Decoupling collapses all carbon-proton couplings, resulting in a simplified spectrum where each unique carbon appears as a singlet.[4]

-

Acquisition Parameters: Set an appropriate spectral width (e.g., 0-220 ppm). Due to the low sensitivity, a significant number of scans (from several hundred to several thousand) will be required, with a relaxation delay of 1-2 seconds between scans.

-

Part 3: Spectral Analysis and Data Interpretation

The final step is to assign the signals in the acquired spectrum to the specific carbon atoms in the molecule. This is achieved by correlating the experimental chemical shifts with the predicted values.

Molecular Structure with Carbon Numbering

The following diagram illustrates the structure of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione with the IUPAC numbering scheme for the eight unique carbon atoms.

Caption: Numbering scheme for unique carbons.

Predicted ¹³C NMR Data Summary

The expected chemical shifts for 1,2-bis(2-methoxyphenyl)ethane-1,2-dione are summarized in the table below.

| Carbon No. | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity (Proton Decoupled) |

| 1 | 190 – 195 | Carbonyl (C=O) | Singlet |

| 2 | 155 – 160 | Aromatic C-O | Singlet |

| 3 | 130 – 135 | Aromatic C-C=O | Singlet |

| 4, 5, 6, 7 | 110 – 135 | Aromatic C-H | Singlet |

| 8 | 55 – 60 | Methoxy (-OCH₃) | Singlet |

Conclusion

¹³C NMR spectroscopy provides an unambiguous fingerprint of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione. The inherent symmetry of the molecule simplifies the spectrum to eight distinct signals, each corresponding to a unique carbon environment. The highly deshielded carbonyl carbons, the characteristic shifts of the oxygen-substituted and other aromatic carbons, and the upfield methoxy signal collectively provide definitive confirmation of the molecular structure. The protocols and predictive data outlined in this guide serve as a robust framework for researchers, ensuring both high-quality data acquisition and accurate spectral interpretation.

References

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Canadian Science Publishing. (n.d.). ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. [Link]

-

University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). ¹³C-NMR: Benzil. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Byun, S., Chung, J., Kwon, J., Lim, T., & Kim, B. M. (n.d.). Synthesis of Benzil Derivatives via Oxidation of Alkynes Catalyzed by Pd–Fe3O4 Heterodimer Nanocrystals. Seoul National University. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

-

White, K. G., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Brainly. (2023). How many ¹³C signals would you expect from anisole?. [Link]

-

ResearchGate. (2015). Calculated ¹³C and ¹H NMR spectra of benzil dioxime. [Link]

-

Royal Society of Chemistry. (n.d.). A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0033895). [Link]

-

Chemistry Steps. (n.d.). ¹³C Carbon NMR Spectroscopy. [Link]

-

Journal of the American Chemical Society. (1961). C¹³ Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. [Link]

-

SpectraBase. (n.d.). Benzil - Optional[¹³C NMR] - Chemical Shifts. [Link]

-

PubChem. (n.d.). 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione. [Link]

-

ResearchGate. (n.d.). ¹³C n.m.r. chemical shift data (6) for model compounds and for (1). [Link]

-

Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. [Link]

-

Agricultural and Food Chemistry Division of the American Chemical Society. (n.d.). ¹³Carbon NMR. [Link]

-

Unknown. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

-

Master Organic Chemistry. (2022). ¹³-C NMR - How Many Signals. [Link]

Sources

- 1. 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione | C16H14O4 | CID 222475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. rsc.org [rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

An In-depth Technical Guide to the Infrared Spectrum of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione, a key organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the vibrational characteristics of this molecule, detailed experimental protocols for spectral acquisition, and a thorough interpretation of its IR absorption bands.

Introduction: The Vibrational Signature of a Complex Diketone

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, also known as o-Anisil or 2,2'-Dimethoxybenzil, possesses a unique molecular architecture that gives rise to a characteristic infrared spectrum. The molecule, with the chemical formula C₁₆H₁₄O₄, features two methoxy-substituted phenyl rings attached to an α-diketone core.[1] This arrangement of functional groups, including the conjugated carbonyls, aromatic rings, and ether linkages, results in a rich and informative vibrational spectrum. Understanding this spectrum is crucial for the identification, purity assessment, and structural elucidation of this compound in various research and development settings.

The interpretation of the IR spectrum of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione hinges on the vibrational modes of its constituent parts. The presence of the α-diketone functionality is particularly significant, typically giving rise to a strong carbonyl (C=O) stretching absorption.[2] The conjugation of these carbonyl groups with the aromatic rings is expected to lower the frequency of this absorption compared to non-conjugated ketones.[2] Furthermore, the electron-donating methoxy groups on the phenyl rings will also influence the electronic environment and, consequently, the vibrational frequencies of the molecule.

Predicted Infrared Spectrum Analysis

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methoxy Group (-OCH₃) | 2980 - 2850 | Medium to Weak |

| C=O Stretch | α-Diketone | 1700 - 1670 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | Aryl Ether | 1075 - 1020 | Medium |

| C-H Out-of-Plane Bend | Substituted Phenyl Ring | 900 - 675 | Medium to Strong |

Diagrammatic Representation of Key Vibrational Modes:

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

Step-by-Step Protocol:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

-

Background Spectrum:

-

Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions.

-

-

Sample Application:

-

Place a small amount of the powdered 1,2-bis(2-methoxyphenyl)ethane-1,2-dione sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. [3]4. Spectral Acquisition:

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Diagram of ATR-FTIR Analysis Workflow:

Caption: Workflow for ATR-FTIR analysis of a solid sample.

In-Depth Interpretation of Key Spectral Regions

A detailed analysis of the IR spectrum of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione provides valuable structural information:

-

3100-3000 cm⁻¹ (Aromatic C-H Stretch): The presence of medium to weak absorption bands in this region confirms the existence of the phenyl rings.

-

2980-2850 cm⁻¹ (Aliphatic C-H Stretch): These bands are characteristic of the methyl (CH₃) groups of the methoxy substituents.

-

1700-1670 cm⁻¹ (C=O Stretch): This is expected to be a very strong and sharp absorption, indicative of the α-diketone carbonyl groups. The position within this range is influenced by the conjugation with the aromatic rings, which delocalizes the pi electrons and weakens the C=O bond, thus lowering the stretching frequency.

-